2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 904818-57-1
VCID: VC2614650
InChI: InChI=1S/C18H12N2O6/c21-14(9-2-4-15-16(6-9)26-8-25-15)7-13-17(22)20-12-5-10(18(23)24)1-3-11(12)19-13/h1-7,21H,8H2,(H,20,22)(H,23,24)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=CC3=NC4=C(C=C(C=C4)C(=O)O)NC3=O)O
Molecular Formula: C18H12N2O6
Molecular Weight: 352.3 g/mol

2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

CAS No.: 904818-57-1

Cat. No.: VC2614650

Molecular Formula: C18H12N2O6

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid - 904818-57-1

Specification

CAS No. 904818-57-1
Molecular Formula C18H12N2O6
Molecular Weight 352.3 g/mol
IUPAC Name 2-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethenyl]-3-oxo-4H-quinoxaline-6-carboxylic acid
Standard InChI InChI=1S/C18H12N2O6/c21-14(9-2-4-15-16(6-9)26-8-25-15)7-13-17(22)20-12-5-10(18(23)24)1-3-11(12)19-13/h1-7,21H,8H2,(H,20,22)(H,23,24)
Standard InChI Key FPBSCIMNYZAQAE-UHFFFAOYSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C(=C/C3=NC4=C(C=C(C=C4)C(=O)O)NC3=O)/O
SMILES C1OC2=C(O1)C=C(C=C2)C(=CC3=NC4=C(C=C(C=C4)C(=O)O)NC3=O)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=CC3=NC4=C(C=C(C=C4)C(=O)O)NC3=O)O

Introduction

Chemical Identity and Physical Properties

2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a complex organic compound characterized by its unique structural elements and specific physicochemical properties. The compound is primarily used for research purposes and represents an important scaffold in medicinal chemistry explorations. The characterization of this compound is essential for understanding its potential biological activities and applications in pharmaceutical development.

The compound contains multiple functional groups that contribute to its chemical reactivity and potential biological interactions. These include a benzodioxol moiety, which consists of a benzene ring fused with a 1,3-dioxole group, an oxoethylidene linkage, a quinoxaline core structure, and a carboxylic acid group. This unique combination of structural elements provides multiple sites for potential interactions with biological targets, particularly those involved in cancer cell proliferation pathways.

Identification Parameters

The compound is uniquely identified through various chemical identifiers and parameters, as summarized in the following table:

ParameterValue
CAS No.904818-57-1
Molecular FormulaC18H12N2O6
Molecular Weight352.3 g/mol
IUPAC Name2-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethenyl]-3-oxo-4H-quinoxaline-6-carboxylic acid
Standard InChIInChI=1S/C18H12N2O6/c21-14(9-2-4-15-16(6-9)26-8-25-15)7-13-17(22)20-12-5-10(18(23)24)1-3-11(12)19-13/h1-7,21H,8H2,(H,20,22)(H,23,24)
Standard InChIKeyFPBSCIMNYZAQAE-UHFFFAOYSA-N
Canonical SMILESC1OC2=C(O1)C=C(C=C2)C(=CC3=NC4=C(C=C(C=C4)C(=O)O)NC3=O)O

Molecular Structure and Characteristics

The molecular structure of 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid features several distinct structural elements that contribute to its chemical and biological properties. Understanding these structural characteristics is crucial for predicting its behavior in biological systems and potential interactions with target molecules.

Structural Features

The compound consists of two primary structural components: a benzodioxol moiety and a quinoxaline core. The benzodioxol group (2H-1,3-Benzodioxol-5-yl) contains a benzene ring fused with a 1,3-dioxole heterocycle, creating a distinctive structural element commonly found in natural products and pharmaceutical compounds. This moiety is connected to the quinoxaline core through an oxoethylidene linkage, which introduces conformational flexibility and potential for hydrogen bonding interactions.

The quinoxaline core (tetrahydroquinoxaline-6-carboxylic acid) incorporates nitrogen atoms that can participate in hydrogen bonding and serve as potential interaction sites with biological targets. Additionally, the carboxylic acid group at position 6 introduces acidic properties and the potential for salt formation or conjugation with other molecules. These structural features collectively contribute to the compound's physicochemical properties and biological activities.

Chemical Reactivity

Based on its structural features, 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is expected to exhibit several characteristic chemical reactions. The carboxylic acid group can undergo esterification, amidation, and salt formation reactions. The oxoethylidene linkage provides a site for potential reduction or addition reactions, while the benzodioxol moiety contains a methylenedioxy group that can be cleaved under specific conditions.

The nitrogen atoms in the quinoxaline core may participate in various reactions, including alkylation and acylation, which could be utilized for further derivatization of the compound. These chemical properties are valuable for medicinal chemists seeking to modify the basic scaffold to improve pharmacological properties or create structure-activity relationship studies.

Biological Activity and Applications

Research on compounds structurally related to 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid suggests significant potential for biological activities, particularly in the context of cancer research. While specific biological data for this exact compound is limited in the available search results, studies on analogous N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives provide valuable insights into potential applications.

Antiproliferative Activity

N-substituted derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid have demonstrated potent antiproliferative activities against various cancer cell lines . One particular derivative (designated as 13d in the research) exhibited remarkable potency against HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) cell lines, with IC50 values of 0.126 μM, 0.071 μM, and 0.164 μM, respectively . These values indicate strong inhibitory effects at very low concentrations, suggesting high potency against cancer cells.

The structural similarity between these derivatives and 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid suggests that the latter may possess comparable antiproliferative activities, potentially offering a novel chemical scaffold for the development of anticancer agents . Further studies specifically examining this compound's effects on cancer cell proliferation would be valuable to confirm this hypothesis.

Mechanism of Action

Studies on related compounds have revealed that their anticancer activities are primarily mediated through inhibition of tubulin polymerization . Tubulin is a critical protein involved in cell division, and compounds that disrupt tubulin dynamics can effectively prevent cancer cell proliferation. A structurally related derivative demonstrated tubulin polymerization inhibition with an IC50 value of 3.97 μM, indicating moderately potent activity against this target .

Further mechanistic investigations revealed that these compounds bind at the colchicine binding site on tubulin, a well-established site for antimitotic agents . This binding leads to cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis and ultimately inducing apoptosis (programmed cell death). The structural features shared between these derivatives and 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid suggest that the latter may also interact with tubulin through similar mechanisms.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on related quinoxaline derivatives have provided insights into the structural features critical for antiproliferative activity. These studies suggest that the quinoxaline core serves as a key pharmacophore, while modifications at the N-position can significantly influence potency and selectivity . The presence of the benzodioxol moiety in 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid may contribute additional interactions with the target protein, potentially enhancing binding affinity and biological activity.

The carboxylic acid group at position 6 of the quinoxaline core introduces additional hydrogen bonding capabilities and may influence the compound's pharmacokinetic properties, including solubility, membrane permeability, and protein binding . These structural elements collectively contribute to the compound's potential as a lead structure for the development of novel anticancer agents targeting tubulin.

Research Applications and Future Directions

The unique structural features and potential biological activities of 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid position it as a compound of interest for various research applications. Current evidence suggests several promising directions for further investigation of this compound and its derivatives.

Medicinal Chemistry Research

As a complex heterocyclic compound with multiple functional groups, 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid represents an interesting scaffold for medicinal chemistry explorations . The compound's structure allows for various modifications, including:

  • Derivatization of the carboxylic acid group to form esters, amides, or other functional groups

  • Substitution on the quinoxaline nitrogen atoms

  • Modifications of the benzodioxol moiety

  • Alterations to the oxoethylidene linkage

These structural modifications could potentially enhance biological activity, improve pharmacokinetic properties, or reduce potential toxicity, making this compound a valuable starting point for the development of novel bioactive molecules .

Cancer Research Applications

Based on the demonstrated antiproliferative activities of structurally related compounds, 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid may serve as a valuable tool for cancer research . Potential applications include:

  • Investigating cellular mechanisms of tubulin dynamics and mitosis

  • Exploring novel approaches to overcoming cancer drug resistance

  • Developing combination therapies with established anticancer agents

  • Studying structure-based drug design targeting the colchicine binding site

These research directions could contribute to the broader understanding of cancer biology and potentially lead to the development of improved therapeutic strategies for various types of cancer .

Future Research Directions

Several key areas warrant further investigation regarding 2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid:

  • Comprehensive evaluation of its antiproliferative activities against diverse cancer cell lines

  • Detailed mechanistic studies to confirm its interaction with tubulin and effects on cell cycle progression

  • Investigation of structure-activity relationships through the synthesis and evaluation of novel derivatives

  • Assessment of pharmacokinetic properties and in vivo efficacy in appropriate animal models

  • Exploration of potential synergistic effects with established anticancer agents

These research directions would provide valuable insights into the compound's potential as a lead structure for drug development and its utility as a chemical tool for cancer research .

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